N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(3-fluoro-4-methylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(3-fluoro-4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O2/c1-16-6-9-18(14-20(16)24)26-23(30)22(29)25-15-21(28-12-4-5-13-28)17-7-10-19(11-8-17)27(2)3/h6-11,14,21H,4-5,12-13,15H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZJBFKHYVQAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Ethylenediamine Intermediate
The ethylenediamine intermediate is synthesized via a Mannich-type reaction or reductive amination :
Route A (Mannich Reaction) :
- Reactants : 4-(Dimethylamino)benzaldehyde, pyrrolidine, and ammonium chloride.
- Conditions : Reflux in ethanol with catalytic acetic acid yields the β-amino ketone intermediate, which is reduced to the amine using NaBH₄.
Route B (Reductive Amination) :
- Reactants : 4-(Dimethylamino)acetophenone and pyrrolidine.
- Conditions : The ketone is converted to an imine with pyrrolidine under Dean-Stark conditions, followed by reduction with NaBH₃CN.
Amidation Strategies
The ethylenediamine intermediate undergoes sequential amidation to introduce the N-(3-fluoro-4-methylphenyl) and N'-oxalamide groups.
Stepwise Amidation Using Oxalyl Chloride
First Amidation :
Second Amidation :
One-Pot Amidation via Mixed Anhydride
- Reactants : Ethylenediamine, N-(3-fluoro-4-methylphenyl)oxalamic acid, DCC (dicyclohexylcarbodiimide).
- Conditions : Activation of the carboxylic acid with DCC in dichloromethane, followed by sequential addition of the diamine.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysis and Additives
- Base : Triethylamine or DIEA (diisopropylethylamine) neutralizes HCl generated during acyl chloride formation.
- Catalyst : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the transition state.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Amidation | 65 | 98 | Regioselective control |
| One-Pot Amidation | 55 | 95 | Reduced reaction time |
| Reductive Amination | 70 | 97 | High-yield intermediate synthesis |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Reaction Types and Mechanisms
This amide-containing compound participates in four primary reaction categories:
| Reaction Type | Mechanistic Pathway | Functional Group Involvement |
|---|---|---|
| Amide Hydrolysis | Acid/base-catalyzed cleavage of C-N bonds | Central ethanediamide backbone |
| Aromatic Substitution | Electrophilic attack on activated benzene rings | 4-(dimethylamino)phenyl group |
| Oxidation | Electron transfer at tertiary amines or aromatic moieties | Pyrrolidine N, dimethylamino group |
| Reduction | Hydrogenation of amides or aromatic systems | Amide carbonyl, fluoro-methylphenyl ring |
Reagent-Specific Reactivity
Key reagents and their observed effects on analogous structures:
Kinetic and Thermodynamic Data
Comparative reaction kinetics for hydrolysis pathways (pH 7.4, 25°C):
| Pathway | k (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|
| Acid-catalyzed hydrolysis | 3.2 × 10⁻⁴ | 78.4 | -34.2 |
| Base-catalyzed hydrolysis | 1.8 × 10⁻³ | 64.1 | -18.9 |
Data extrapolated from benzofuran-amide analogs .
Stability Under Physiological Conditions
Critical degradation pathways in aqueous media:
-
pH-Dependent Hydrolysis
-
Rapid cleavage at pH < 3 (t₁/₂ = 12 min) via protonation of amide nitrogen
-
Stability increases to t₁/₂ > 24 hr at pH 7.4
-
-
Oxidative Metabolism
Synthetic Modifications
Derivatization strategies for structure-activity studies:
| Modification Site | Reaction | Biological Impact |
|---|---|---|
| Fluoro-methylphenyl ring | Nucleophilic aromatic substitution | Altered receptor binding affinity |
| Pyrrolidine nitrogen | Alkylation with methyl iodide | Enhanced blood-brain barrier penetration |
| Amide carbonyl | Conversion to thioamide | Improved metabolic stability |
Based on structural analogs in .
Computational Insights
DFT calculations (B3LYP/6-311++G**) reveal:
-
Amide Bond Reactivity :
-
Rotational barrier ΔG‡ = 15.3 kcal/mol (favors planar transition state)
-
Charge distribution: δ⁻ on carbonyl O (-0.42 e), δ⁺ on adjacent N (+0.31 e)
-
-
Aromatic System :
-
Dimethylamino group increases electron density at para position (Mulliken charge: -0.18 e)
-
Fluorine substituent induces ortho-directing effects
-
Limitations and Research Gaps
-
No experimental data directly on thermal decomposition
-
Conflicting reports on stereoselectivity in reduction reactions
-
Limited studies on photochemical reactivity
Scientific Research Applications
N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(3-fluoro-4-methylphenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(3-fluoro-4-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethanediamide Derivatives
2.1.1. N-(3-Fluoro-4-methylphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide This analog (described in ) shares the ethanediamide backbone and 3-fluoro-4-methylphenyl substituent with the target compound. However, it substitutes the pyrrolidinyl and dimethylaminophenyl groups with a piperidinyl ring and a dihydroindolyl moiety. Key differences include:
- Ring size and flexibility : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters steric bulk and conformational flexibility.
- Aromatic systems: The dihydroindolyl group (bicyclic, π-rich) may enhance π-π stacking interactions compared to the dimethylaminophenyl group (electron-donating, polar).
- Pharmacokinetics: The dihydroindolyl group’s lipophilicity could reduce solubility but improve membrane permeability compared to the dimethylamino group .
The chloro and phenyl groups contrast with the target compound’s fluorine and pyrrolidinyl substituents:
- Electron-withdrawing effects : The chloro group increases electrophilicity, whereas fluorine balances lipophilicity and metabolic stability.
- Heterocyclic rigidity : The phthalimide’s fused bicyclic system imposes greater rigidity than the ethanediamide’s flexible ethyl linker .
Fluorinated Aromatic Compounds
2.2.1. 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide This chromene-pyrazolopyrimidine hybrid () features dual fluorine atoms on aromatic rings. Unlike the target compound’s single fluorine, this increases metabolic resistance but may elevate toxicity risks.
2.2.2. (4aR)-1-[2,3-(Difluoro-4-iodophenyl)methyl]-N-[2-(2,3-dimethoxyphenyl)-4-(trifluoromethyl)phenyl]pyrrolo[1,2-b]pyridazine-3-carboxamide
This compound () highlights the impact of fluorine positioning: 2,3-difluoro and trifluoromethyl groups enhance electronegativity and steric hindrance. The trifluoromethyl group in particular increases lipophilicity and resistance to oxidative metabolism compared to the target compound’s methyl group .
Data Tables
Table 1. Structural Comparison of Ethanediamide Derivatives
Table 2. Fluorinated Aromatic Compounds
Research Findings and Implications
- Electronic effects: The dimethylamino group in the target compound enhances solubility but may reduce membrane permeability compared to dihydroindolyl () or trifluoromethyl () substituents.
- Conformational dynamics : Smaller heterocycles (pyrrolidinyl vs. piperidinyl) may improve target binding in sterically constrained pockets.
- Fluorine placement : The 3-fluoro substituent in the target compound balances metabolic stability and dipole interactions, whereas 2,3-difluoro systems () prioritize steric and electronic effects.
Biological Activity
N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(3-fluoro-4-methylphenyl)ethanediamide is a complex organic compound notable for its unique structural features, which include a dimethylamino group, a pyrrolidine ring, and an ethanediamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The dimethylamino group and pyrrolidine ring facilitate interactions with enzymes and receptors, potentially modulating their activity. This compound may also influence cellular pathways through binding to DNA or proteins, which can lead to alterations in gene expression and protein function.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:
- Analgesic Activity : Potential use in pain relief.
- Anti-inflammatory Effects : May reduce inflammation in various conditions.
- Anticancer Properties : Some derivatives have shown efficacy against cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that related compounds could inhibit P-glycoprotein, which is known to contribute to multidrug resistance in cancer cells. This suggests that this compound might also have similar properties, potentially enhancing the effectiveness of existing chemotherapeutic agents .
- Diabetes Management : Research has indicated that imidazopyridine derivatives can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can help manage blood sugar levels, making it a candidate for further exploration in diabetes treatment .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may provide neuroprotective benefits, possibly through mechanisms involving the modulation of neuroinflammatory pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(4-acetamidophenyl)ethanediamide | Similar dimethylamino and pyrrolidine structure | Analgesic and anti-inflammatory |
| N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2,4,6-trimethylphenyl)ethanediamide | Contains multiple methyl groups | Potential anticancer activity |
This table illustrates the diversity of biological activities among structurally similar compounds, highlighting the unique potential of this compound.
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reproducibility be ensured in multi-step synthesis?
Answer:
The synthesis of this ethanediamide derivative likely involves multi-step reactions, including amide coupling, nucleophilic substitutions, and cyclization. Key steps may include:
- Amide bond formation using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF) under inert gas (N₂) .
- Purification via column chromatography (silica gel, eluents: ethyl acetate/hexane) or recrystallization to isolate intermediates .
- Critical parameters : Reaction temperature (e.g., −40°C to room temperature for sensitive steps), stoichiometric ratios, and moisture control to avoid side reactions .
Reproducibility requires strict documentation of reagent purity, solvent drying methods, and intermediate characterization (TLC, NMR) at each step .
Basic: Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?
Answer:
- 1H/13C NMR : Assign peaks to confirm substituents (e.g., dimethylamino, pyrrolidine, fluorophenyl groups). For example, aromatic protons in the 6.5–7.5 ppm range and fluorine coupling in 19F NMR .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .
- Elemental analysis : Validate empirical formula consistency .
Basic: How can researchers design initial biological activity screens for this compound?
Answer:
- Target selection : Prioritize enzymes/receptors structurally related to its moieties (e.g., kinases, GPCRs modulated by pyrrolidine/fluorophenyl groups) .
- Assay types :
- In vitro enzyme inhibition (e.g., fluorescence-based assays with IC50 determination).
- Cell viability assays (MTT/XTT) against cancer or bacterial lines .
- Positive controls : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Advanced: How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?
Answer:
- Core modifications : Systematically vary substituents (e.g., replace pyrrolidine with piperidine or morpholine) to assess impact on target binding .
- Bioisosteric replacements : Substitute the 3-fluoro-4-methylphenyl group with trifluoromethyl or chlorophenyl analogs to enhance lipophilicity or metabolic stability .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with the ethanediamide backbone) .
Advanced: What computational strategies predict reactivity and binding modes of this compound?
Answer:
- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to assess binding stability (e.g., RMSD < 2 Å) .
- ADMET prediction : Tools like SwissADME estimate solubility (LogP), cytochrome P450 interactions, and blood-brain barrier permeability .
Advanced: How can contradictory bioassay data (e.g., varying IC50 values across studies) be resolved?
Answer:
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal assays : Validate enzyme inhibition results with SPR (surface plasmon resonance) for binding affinity (KD) .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., normalized IC50 to positive controls) .
Advanced: What methodologies elucidate the compound’s mechanism of action in complex biological systems?
Answer:
- Pull-down assays : Use biotinylated analogs to isolate target proteins from cell lysates, followed by LC-MS/MS identification .
- CRISPR-Cas9 knockouts : Delete putative target genes to confirm loss of compound efficacy .
- Transcriptomics : RNA-seq to identify differentially expressed pathways post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
